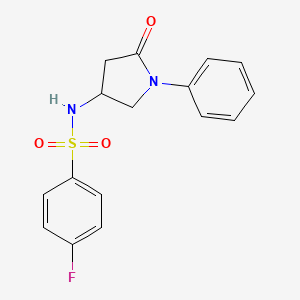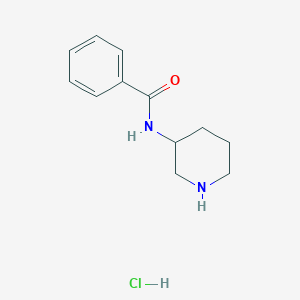![molecular formula C16H18N2O2S B2668782 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1396860-43-7](/img/structure/B2668782.png)
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of azetidines and benzo[d]thiazoles This compound is characterized by its unique structure, which includes a cyclopropane carboxylate group attached to an azetidine ring, further connected to a dimethylbenzo[d]thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the formation of the azetidine ring and the subsequent attachment of the cyclopropane carboxylate group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications.
化学反応の分析
Types of Reactions
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products.
科学的研究の応用
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and guide the development of related compounds.
類似化合物との比較
Similar Compounds
1-(Benzo[d]thiazol-2-yl)ethanol: A simpler analog with a hydroxyl group instead of the azetidine and cyclopropane carboxylate moieties.
4,7-Dimethylbenzo[d]thiazole: Lacks the azetidine and cyclopropane carboxylate groups, serving as a core structure for various derivatives.
Uniqueness
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and cyclopropane carboxylate group distinguishes it from simpler analogs, potentially enhancing its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-9-3-4-10(2)14-13(9)17-16(21-14)18-7-12(8-18)20-15(19)11-5-6-11/h3-4,11-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIBKJGYYPWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide](/img/structure/B2668702.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea](/img/structure/B2668704.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2668705.png)

![Ethyl 2-[1-(naphthylmethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2668709.png)
![2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B2668710.png)
![4-chloro-N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2668711.png)


![1-butyl-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2668715.png)
![Ethyl 7-acetamido-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B2668719.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2668720.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2668722.png)
